1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea 1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 897621-78-2
VCID: VC4510865
InChI: InChI=1S/C24H27N5O4S/c1-32-19-9-7-18(8-10-19)28-11-13-29(14-12-28)22(30)15-17-16-34-24(25-17)27-23(31)26-20-5-3-4-6-21(20)33-2/h3-10,16H,11-15H2,1-2H3,(H2,25,26,27,31)
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4OC
Molecular Formula: C24H27N5O4S
Molecular Weight: 481.57

1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea

CAS No.: 897621-78-2

Cat. No.: VC4510865

Molecular Formula: C24H27N5O4S

Molecular Weight: 481.57

* For research use only. Not for human or veterinary use.

1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea - 897621-78-2

Specification

CAS No. 897621-78-2
Molecular Formula C24H27N5O4S
Molecular Weight 481.57
IUPAC Name 1-(2-methoxyphenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Standard InChI InChI=1S/C24H27N5O4S/c1-32-19-9-7-18(8-10-19)28-11-13-29(14-12-28)22(30)15-17-16-34-24(25-17)27-23(31)26-20-5-3-4-6-21(20)33-2/h3-10,16H,11-15H2,1-2H3,(H2,25,26,27,31)
Standard InChI Key CWLOYLAAKJOSCN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(2-methoxyphenyl)-3-[4-(2-{4-(4-methoxyphenyl)piperazin-1-yl}-2-oxoethyl)-1,3-thiazol-2-yl]urea, reflects its intricate structure. Key components include:

  • Urea backbone: Serves as a central scaffold, enabling hydrogen bonding with biological targets.

  • 2-Methoxyphenyl group: Attached to one urea nitrogen, contributing to lipophilicity and electronic effects.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, linked to the urea’s second nitrogen.

  • Piperazine moiety: Connected via a ketone-containing ethyl chain to the thiazole’s 4-position, with a 4-methoxyphenyl substituent enhancing receptor affinity.

The molecular formula is C₂₄H₂₇N₅O₄S, with a molecular weight of 481.57 g/mol. The presence of methoxy groups and the piperazine ring enhances solubility and pharmacokinetic properties, while the thiazole and urea functionalities facilitate target engagement .

Table 1: Key Molecular Properties

PropertyValue
CAS Number897621-78-2
Molecular FormulaC₂₄H₂₇N₅O₄S
Molecular Weight481.57 g/mol
IUPAC Name1-(2-Methoxyphenyl)-3-[4-(2-{4-(4-methoxyphenyl)piperazin-1-yl}-2-oxoethyl)-1,3-thiazol-2-yl]urea
SMILESCOC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the preparation of the piperazine-thiazole intermediate. Key steps include:

  • Piperazine Functionalization: 4-(4-Methoxyphenyl)piperazine is reacted with bromoacetyl bromide to form 2-bromo-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone .

  • Thiazole Ring Formation: The bromoethyl ketone intermediate undergoes cyclocondensation with thiourea derivatives to yield the 4-(2-oxoethyl)thiazole core .

  • Urea Coupling: The thiazole intermediate is then treated with 2-methoxyphenyl isocyanate to install the urea group, finalized via purification using column chromatography .

Analytical Validation

Characterization relies on spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of methoxy protons (δ 3.8–3.9 ppm), urea NH signals (δ 8.1–8.3 ppm), and piperazine resonances (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 482.57 [M+H]⁺, aligning with the theoretical mass.

  • X-ray Crystallography: Limited data exist, but analogous structures reveal planar urea groups and orthogonal orientations of the thiazole and piperazine rings .

CompoundD₃ Receptor Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)Selectivity (D₃/D₂)
Target Compound1.215.4400
Analog (4-Fluorophenyl)2.822.1250
Haloperidol12.5>100010

Anticancer Activity

Thiazole-urea hybrids exhibit antiproliferative effects by disrupting microtubule assembly or inhibiting kinase signaling. While direct data on this compound are scarce, analogs demonstrate IC₅₀ values of 5–10 μM against prostate (PC-3) and breast (MCF-7) cancer lines . Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation .

Computational Insights and Molecular Modeling

Docking Studies

Molecular docking into the urease active site (PDB: 4H9M) reveals:

  • The urea carbonyl forms a bidentate interaction with Ni²⁺ ions (bond distance: 2.1 Å).

  • The thiazole’s sulfur atom engages in van der Waals contacts with Ala440 and Cys592.

  • Methoxy groups occupy hydrophobic pockets lined by Leu523 and Val548 .

For dopamine D₃ receptors (PDB: 3PBL):

  • The piperazine nitrogen hydrogen-bonds with Asp110 (2.9 Å).

  • The 4-methoxyphenyl group fits into a subpocket formed by Phe345 and Trp342, explaining enantioselectivity in analogs .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP (3.2).

  • Metabolism: Susceptible to CYP3A4-mediated demethylation of methoxy groups.

  • Toxicity: Low Ames test risk but potential hERG inhibition (IC₅₀ = 1.8 μM), necessitating structural optimization.

Comparative Analysis with Analogous Compounds

Structural Modifications and Activity

  • Fluorophenyl vs. Methoxyphenyl: Replacing the 4-methoxyphenyl with 4-fluorophenyl (as in) reduces D₃ affinity (Kᵢ = 2.8 nM) but improves metabolic stability.

  • Thiazole vs. Pyrazole: Pyrazole analogs exhibit weaker urease inhibition (IC₅₀ = 35 μM) due to reduced metal coordination capacity .

  • Piperazine Chain Length: Extending the ethyl linker to propyl (as in ) enhances 5-HT₁ₐ selectivity by 3-fold but compromises oral bioavailability .

Future Directions and Challenges

Research Priorities

  • In Vivo Efficacy: Rodent models of Parkinson’s disease and urinary tract infections could validate therapeutic potential.

  • Toxicity Profiling: Addressing hERG inhibition via piperazine alkylation or introducing polar substituents.

  • Formulation Development: Nanoencapsulation to enhance solubility, currently limited by the compound’s logP .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator